molecular formula C19H20F3NO B8539650 1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

1-Benzyl-4-(4-(trifluoromethyl)phenyl)piperidin-4-ol

Cat. No. B8539650
M. Wt: 335.4 g/mol
InChI Key: KUIJUDBKQHNZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03936464

Procedure details

A mixture of 10.0 g. (0.03 mol) of 1-benzyl-4-hydroxy-4-(α,α,α-trifluoro-p-tolyl)piperidine and 1.0 g. of 10% Pd/C in 100 ml. of ethanol containing 2.0 ml. of acetic acid is shaken under hydrogen. The mixture is filtered and the filtrate is evaporated to give a white solid which is dissolved in 50 ml. of water and rendered alkaline by addition of 1N NaOH solution. Filtration gives white crystals, m.p. 136°-138°C.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][C:11]([OH:24])([C:14]2[CH:19]=[CH:18][C:17]([C:20]([F:23])([F:22])[F:21])=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.C(O)C.C(O)(=O)C.[OH-].[Na+]>[Pd].O>[OH:24][C:11]1([C:14]2[CH:15]=[CH:16][C:17]([C:20]([F:23])([F:21])[F:22])=[CH:18][CH:19]=2)[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]1 |f:3.4|

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=C(C=C1)C(F)(F)F)O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.0 g
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
to give a white solid which
DISSOLUTION
Type
DISSOLUTION
Details
is dissolved in 50 ml
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
gives white crystals, m.p. 136°-138°C.

Outcomes

Product
Name
Type
Smiles
OC1(CCNCC1)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.